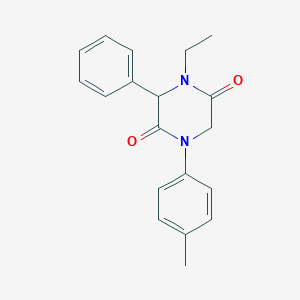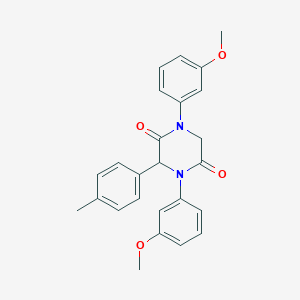
4-(4-Bromophenyl)-3-(4-methoxyphenyl)-1-(4-methylphenyl)-2,5-piperazinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Bromophenyl)-3-(4-methoxyphenyl)-1-(4-methylphenyl)-2,5-piperazinedione is a chemical compound that belongs to the family of piperazinediones. It is commonly used in scientific research as a pharmacological tool to study the mechanism of action of various biological processes.
Mecanismo De Acción
The mechanism of action of 4-(4-Bromophenyl)-3-(4-methoxyphenyl)-1-(4-methylphenyl)-2,5-piperazinedione is not fully understood. However, it is believed to act on various receptors in the body, including dopamine, serotonin, and adrenergic receptors. It also inhibits the activity of certain enzymes, such as tyrosine kinase and phosphodiesterase.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve insulin sensitivity. It has also been found to have neuroprotective effects, improving cognitive function and reducing the risk of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(4-Bromophenyl)-3-(4-methoxyphenyl)-1-(4-methylphenyl)-2,5-piperazinedione in lab experiments include its high potency and selectivity, making it an effective pharmacological tool for studying various biological processes. However, its limitations include its potential toxicity and the need for careful handling and disposal.
Direcciones Futuras
There are several future directions for research on 4-(4-Bromophenyl)-3-(4-methoxyphenyl)-1-(4-methylphenyl)-2,5-piperazinedione. These include further studies on its mechanism of action, its potential use in the treatment of various diseases, and the development of new derivatives with improved pharmacological properties. Additionally, research on the safety and toxicity of this compound is also needed to ensure its safe use in scientific research.
Métodos De Síntesis
The synthesis of 4-(4-Bromophenyl)-3-(4-methoxyphenyl)-1-(4-methylphenyl)-2,5-piperazinedione involves the reaction of 4-bromoaniline, 4-methoxybenzaldehyde, 4-methylbenzaldehyde, and 2,5-dimethylpiperazine in the presence of a catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization.
Aplicaciones Científicas De Investigación
4-(4-Bromophenyl)-3-(4-methoxyphenyl)-1-(4-methylphenyl)-2,5-piperazinedione is widely used in scientific research as a pharmacological tool to study the mechanism of action of various biological processes. It has been found to be effective in the treatment of various diseases, including cancer, diabetes, and neurological disorders.
Propiedades
Fórmula molecular |
C24H21BrN2O3 |
|---|---|
Peso molecular |
465.3 g/mol |
Nombre IUPAC |
4-(4-bromophenyl)-3-(4-methoxyphenyl)-1-(4-methylphenyl)piperazine-2,5-dione |
InChI |
InChI=1S/C24H21BrN2O3/c1-16-3-9-19(10-4-16)26-15-22(28)27(20-11-7-18(25)8-12-20)23(24(26)29)17-5-13-21(30-2)14-6-17/h3-14,23H,15H2,1-2H3 |
Clave InChI |
IFTNSVHDDBVUJE-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2CC(=O)N(C(C2=O)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)Br |
SMILES canónico |
CC1=CC=C(C=C1)N2CC(=O)N(C(C2=O)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


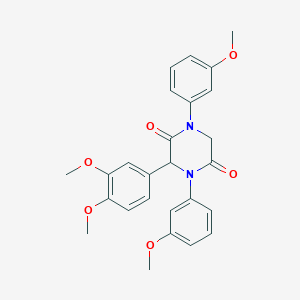

![7'-Benzyl-5',7'-dihydrospiro(cyclohexane-1,8'-tetraazolo[1,5-a]pyrazin)-6'-one](/img/structure/B242357.png)
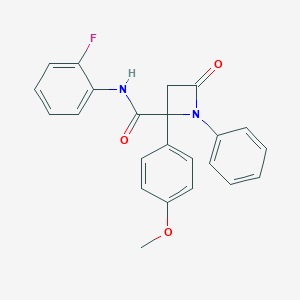
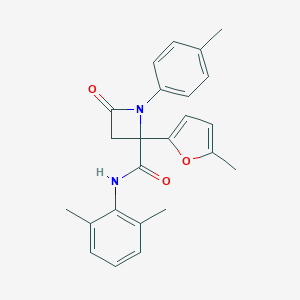

![3-[dimethyl-[4-[4-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)methyl]quinolin-1-ium-1-yl]butyl]azaniumyl]propyl-dimethyl-[4-[4-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)methyl]quinolin-1-ium-1-yl]butyl]azanium;tetraiodide](/img/structure/B242377.png)
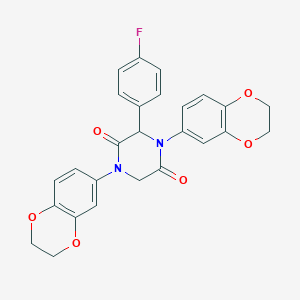


![3-[4-(Dimethylamino)phenyl]-1-(2,3-dimethylphenyl)-4-(4-methoxyphenyl)-2,5-piperazinedione](/img/structure/B242381.png)
